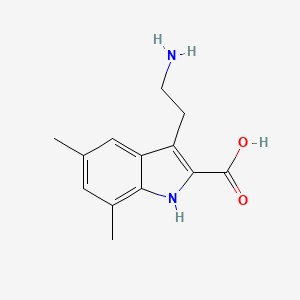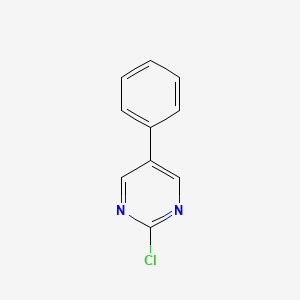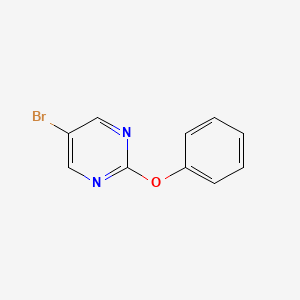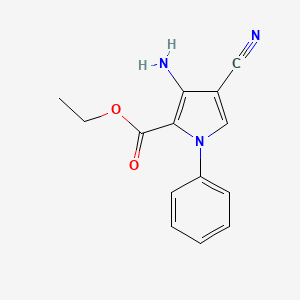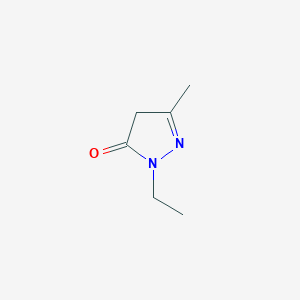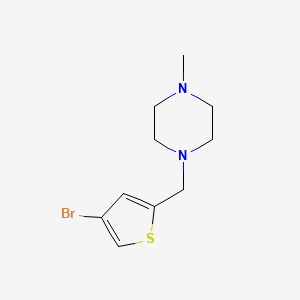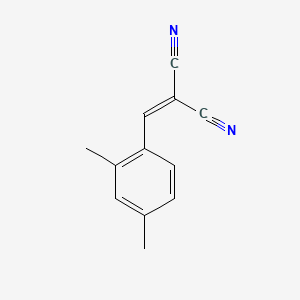
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid, also known as 2-BNOA, is an organic compound used in various scientific research applications. It is a derivative of the carboxylic acid group, and is a white solid with a molecular weight of 339.19 g/mol. 2-BNOA has been used in many scientific applications, including organic synthesis, drug development, and biochemistry. It is also used in laboratory experiments due to its unique properties, such as its high solubility in water and its low toxicity.
Scientific Research Applications
Synthesis and Characterization
- 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid and its derivatives have been synthesized and characterized for various purposes. For example, the compound has been used in the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, which showed significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Studies
- Derivatives of this compound have been used in the synthesis of new 1,3,4-oxadiazole derivatives, which have shown promising antimicrobial activities. This indicates the potential application of these compounds in antimicrobial research (Mayekar et al., 2010).
Agricultural Applications
- Some derivatives have been used in agricultural research, specifically as herbicides. For instance, 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one displayed high herbicidal activity and good crop safety in maize and canola, indicating its potential as an effective herbicide (Wang et al., 2016).
Chemical Analysis Techniques
- The compound and its related derivatives have been used in chemical analysis, particularly in high-performance liquid chromatography (HPLC) for the analysis of thiols. This demonstrates its application in advanced analytical techniques (Cavrini et al., 1989).
Diuretic Activity
- Some related compounds have been studied for their diuretic activity. For example, [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are chemically similar, have been tested and found to possess specific diuretic activity (Shutske et al., 1982).
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPEOVHVBDKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350730 |
Source


|
| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82746-69-8 |
Source


|
| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
